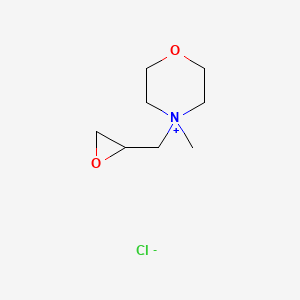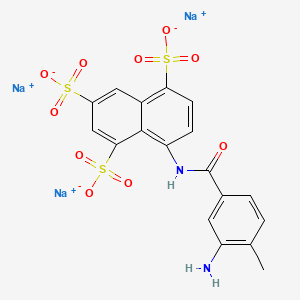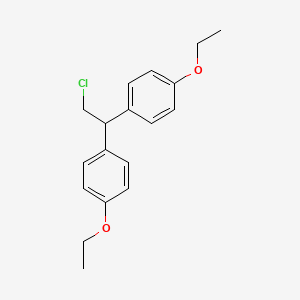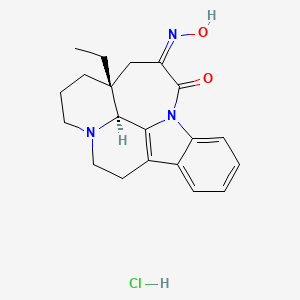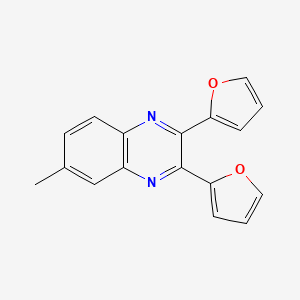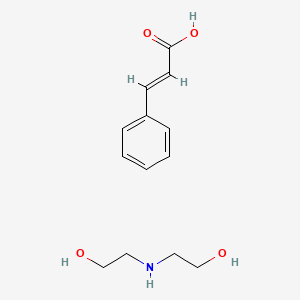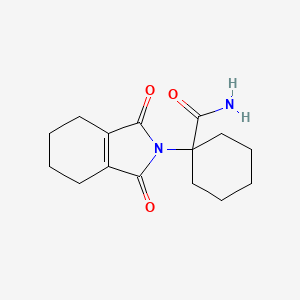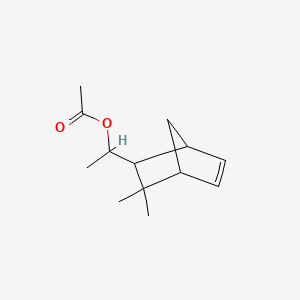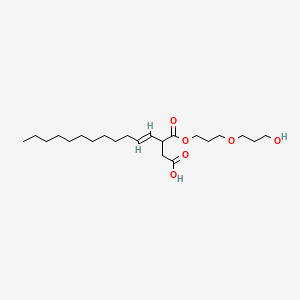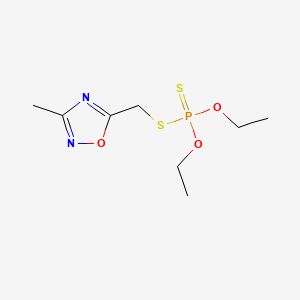
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester is an organophosphorus compound known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes a phosphorodithioic acid moiety and an oxadiazole ring. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester typically involves the reaction of diethyl phosphorodithioate with a suitable oxadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphorodithioate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various phosphorodithioate derivatives.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: Employed as an additive in lubricants and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Dimethoate
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester is unique due to its oxadiazole ring, which imparts specific chemical properties and biological activity. Compared to similar compounds, it exhibits higher stability and effectiveness as an insecticide and acaricide, making it a valuable tool in pest control.
Properties
CAS No. |
14374-19-7 |
|---|---|
Molecular Formula |
C8H15N2O3PS2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
diethoxy-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H15N2O3PS2/c1-4-11-14(15,12-5-2)16-6-8-9-7(3)10-13-8/h4-6H2,1-3H3 |
InChI Key |
ZWIFYHVITGYSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCC1=NC(=NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


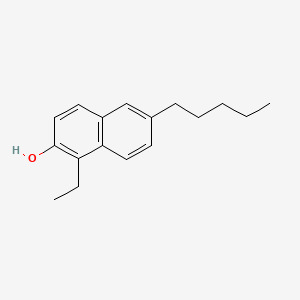
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
